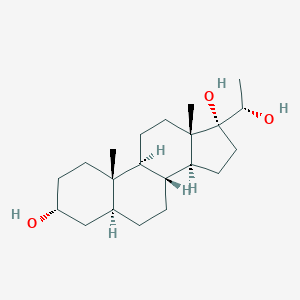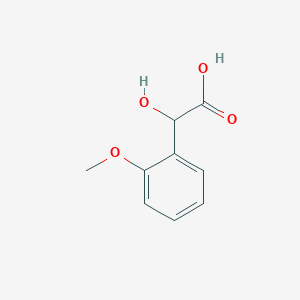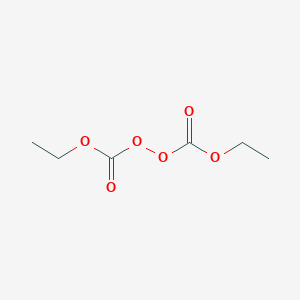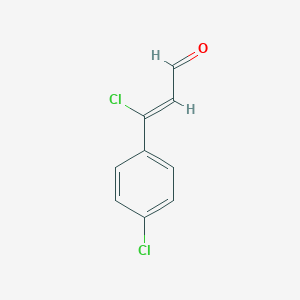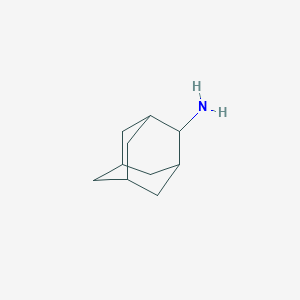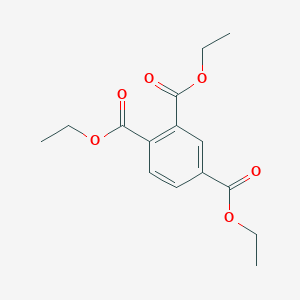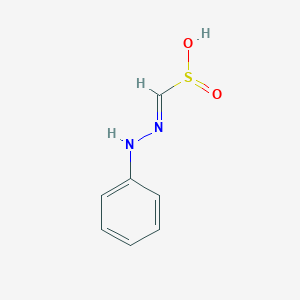
Anilinoiminomethanesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilinoiminomethanesulfinic acid (AIMS) is a chemical compound with the molecular formula C8H9N2O2S. It is a white crystalline solid that is soluble in water. AIMS has gained significant attention in the scientific community due to its potential applications in various fields, including chemical synthesis, medicinal chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
Anilinoiminomethanesulfinic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, Anilinoiminomethanesulfinic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a drug delivery system. In material science, Anilinoiminomethanesulfinic acid has been used as a reducing agent in the synthesis of metal nanoparticles. Additionally, Anilinoiminomethanesulfinic acid has been used in the synthesis of various organic compounds, including amino acids and peptides.
Wirkmechanismus
The mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood. However, it is believed to act as a reducing agent and antioxidant. Anilinoiminomethanesulfinic acid has been shown to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
Anilinoiminomethanesulfinic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, Anilinoiminomethanesulfinic acid has been shown to reduce inflammation, inhibit tumor growth, and improve liver function. It has also been shown to reduce oxidative stress and improve cognitive function. Additionally, Anilinoiminomethanesulfinic acid has been shown to have a protective effect against certain toxins, including carbon tetrachloride and acetaminophen.
Vorteile Und Einschränkungen Für Laborexperimente
Anilinoiminomethanesulfinic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, Anilinoiminomethanesulfinic acid has several limitations, including its instability in acidic and basic conditions. Additionally, Anilinoiminomethanesulfinic acid can be difficult to handle due to its hygroscopic nature.
Zukünftige Richtungen
There are several future directions for the study of Anilinoiminomethanesulfinic acid. In medicinal chemistry, further studies are needed to determine the efficacy and safety of Anilinoiminomethanesulfinic acid as a potential drug candidate. In material science, further studies are needed to optimize the synthesis of metal nanoparticles using Anilinoiminomethanesulfinic acid. Additionally, further studies are needed to understand the mechanism of action of Anilinoiminomethanesulfinic acid and its potential applications in other fields, including agriculture and environmental science.
Conclusion:
In conclusion, Anilinoiminomethanesulfinic acid is a promising chemical compound with potential applications in various fields. Its synthesis method is well established, and its scientific research applications have been extensively studied. While the mechanism of action of Anilinoiminomethanesulfinic acid is not fully understood, it has been shown to exhibit several biochemical and physiological effects. Anilinoiminomethanesulfinic acid has several advantages for lab experiments, but also has limitations. Further studies are needed to fully understand the potential of Anilinoiminomethanesulfinic acid and its future directions.
Synthesemethoden
Anilinoiminomethanesulfinic acid can be synthesized through several methods, including the reaction of aniline with sodium bisulfite, the reaction of aniline with sulfur dioxide in the presence of copper sulfate, and the reaction of aniline with sulfur monochloride. The most commonly used method involves the reaction of aniline with sodium bisulfite.
Eigenschaften
CAS-Nummer |
14451-43-5 |
|---|---|
Produktname |
Anilinoiminomethanesulfinic acid |
Molekularformel |
C7H8N2O2S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
(E)-(phenylhydrazinylidene)methanesulfinic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-12(11)6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,10,11)/b8-6+ |
InChI-Schlüssel |
PXYUWGXNHHWIDU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/S(=O)O |
SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CS(=O)O |
Synonyme |
Anilino(imino)methanesulfinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



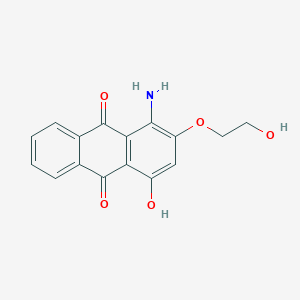
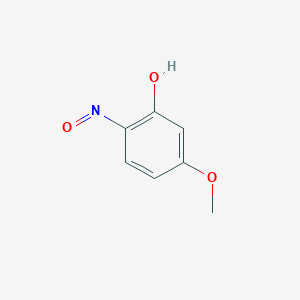
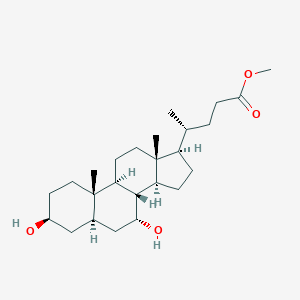

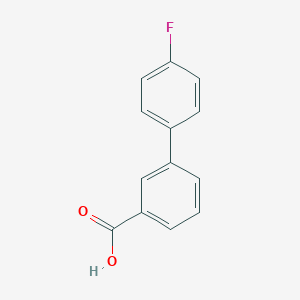
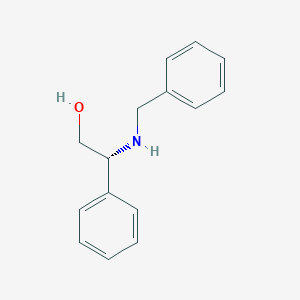
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

